molecular formula C19H11F3N2O2 B8546216 1-(6-(Trifluoromethyl)quinolin-4-yl)-1H-indole-3-carboxylic acid CAS No. 649539-03-7

1-(6-(Trifluoromethyl)quinolin-4-yl)-1H-indole-3-carboxylic acid

Cat. No. B8546216
CAS RN: 649539-03-7
M. Wt: 356.3 g/mol
InChI Key: SKPAPORNPXMGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(Trifluoromethyl)quinolin-4-yl)-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C19H11F3N2O2 and its molecular weight is 356.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(Trifluoromethyl)quinolin-4-yl)-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(Trifluoromethyl)quinolin-4-yl)-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

649539-03-7

Product Name

1-(6-(Trifluoromethyl)quinolin-4-yl)-1H-indole-3-carboxylic acid

Molecular Formula

C19H11F3N2O2

Molecular Weight

356.3 g/mol

IUPAC Name

1-[6-(trifluoromethyl)quinolin-4-yl]indole-3-carboxylic acid

InChI

InChI=1S/C19H11F3N2O2/c20-19(21,22)11-5-6-15-13(9-11)17(7-8-23-15)24-10-14(18(25)26)12-3-1-2-4-16(12)24/h1-10H,(H,25,26)

InChI Key

SKPAPORNPXMGRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=C4C=C(C=CC4=NC=C3)C(F)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.32 g (7.63 mmol) of lithium hydroxide monohydrate and 8 cm3 of water are added to 0.94 g (2.54 mmol) of 3-methoxycarbonyl-1-(6-(trifluoromethyl)quinol-4-yl)-1H-indole dissolved in 8 cm3 of tetrahydrofuran. After stirring at reflux for 15 hours, the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa) to give a residue which is taken up in 20 cm3 of water (pH=10). The resulting aqueous solution is washed with 30 cm3 of ethyl acetate, adjusted to pH 6 with N hydrochloric acid and extracted with 50 cm3 of ethyl acetate. The organic phase is dried over magnesium sulphate and concentrated to dryness under reduced pressure (2.7 kPa). The solid obtained is triturated in 20 cm3 of isopropyl ether and filtered off, resulting in 0.73 g of 3-carboxy-1-(6-(trifluoromethyl)quinol-4-yl)-1H-indole in the form of a white powder. Mass spectrum: m/e 356 (M+•).
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
3-methoxycarbonyl-1-(6-(trifluoromethyl)quinol-4-yl)-1H-indole
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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